Cas no 1806349-85-8 (3,5-Dichloro-2-fluorobenzonitrile)
3,5-Dichloro-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,5-dichloro-2-fluorobenzonitrile
- EN300-20949304
- F85660
- SCHEMBL9693924
- MFCD28786010
- 1806349-85-8
- 3,5-Dichloro-2-fluorobenzonitrile
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- Inchi: 1S/C7H2Cl2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
- InChI Key: MVNPDOOUQXSMMC-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C#N)=C1F)Cl
Computed Properties
- Exact Mass: 188.9548326g/mol
- Monoisotopic Mass: 188.9548326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 3
3,5-Dichloro-2-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P021GO5-50mg |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 50mg |
$460.00 | 2023-12-20 | |
| 1PlusChem | 1P021GO5-100mg |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 97% | 100mg |
$69.00 | 2024-06-18 | |
| 1PlusChem | 1P021GO5-250mg |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 97% | 250mg |
$117.00 | 2024-06-18 | |
| 1PlusChem | 1P021GO5-500mg |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 500mg |
$1398.00 | 2023-12-20 | |
| 1PlusChem | 1P021GO5-1g |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 97% | 1g |
$315.00 | 2024-06-18 | |
| 1PlusChem | 1P021GO5-2.5g |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 2.5g |
$3419.00 | 2023-12-20 | |
| 1PlusChem | 1P021GO5-5g |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 5g |
$5029.00 | 2023-12-20 | |
| 1PlusChem | 1P021GO5-10g |
3,5-dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 10g |
$7428.00 | 2023-12-20 | |
| Aaron | AR021GWH-50mg |
3,5-Dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 50mg |
$98.00 | 2025-02-14 | |
| Aaron | AR021GWH-100mg |
3,5-Dichloro-2-fluorobenzonitrile |
1806349-85-8 | 95% | 100mg |
$140.00 | 2025-02-14 |
3,5-Dichloro-2-fluorobenzonitrile Suppliers
3,5-Dichloro-2-fluorobenzonitrile Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3,5-Dichloro-2-fluorobenzonitrile
Introduction to 3,5-Dichloro-2-fluorobenzonitrile (CAS No. 1806349-85-8)
3,5-Dichloro-2-fluorobenzonitrile (CAS No. 1806349-85-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound, characterized by its chloro and fluoro substituents on a benzene ring with a nitrile group at the 2-position, serves as a crucial intermediate in the synthesis of various biologically active molecules. The unique combination of electron-withdrawing and electron-donating groups in its structure imparts distinct reactivity, making it a valuable building block for further chemical modifications.
The chemical properties of 3,5-Dichloro-2-fluorobenzonitrile are influenced by the presence of chlorine and fluorine atoms, which introduce both electrophilic and nucleophilic sites on the aromatic ring. The nitrile group further enhances its reactivity by participating in nucleophilic addition reactions, allowing for the introduction of diverse functional groups. These characteristics make it an ideal candidate for constructing complex molecular architectures, particularly in drug discovery efforts.
In recent years, 3,5-Dichloro-2-fluorobenzonitrile has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is found in several pharmacophores that exhibit desirable biological activities. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for developing novel therapeutic agents. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
One of the most compelling aspects of 3,5-Dichloro-2-fluorobenzonitrile is its role as a precursor in the synthesis of fluoroquinolone analogs. Fluoroquinolones are a class of antibiotics that have been widely used to treat various bacterial infections due to their broad-spectrum activity and high efficacy. The introduction of fluorine into the benzene ring can modulate the pharmacokinetic properties of these compounds, leading to improved drug performance. Researchers have leveraged the reactivity of 3,5-Dichloro-2-fluorobenzonitrile to develop new derivatives with enhanced antibacterial properties while minimizing side effects.
The synthetic utility of this compound extends beyond pharmaceutical applications. It has also been explored in the agrochemical industry as a key intermediate for synthesizing herbicides and pesticides. The presence of multiple reactive sites allows for the introduction of various functional groups that can target specific biological pathways in pests or weeds. This adaptability makes 3,5-Dichloro-2-fluorobenzonitrile a valuable asset in developing environmentally sustainable agrochemical solutions.
Recent advancements in green chemistry have prompted researchers to investigate more sustainable methods for synthesizing 3,5-Dichloro-2-fluorobenzonitrile. Efforts have focused on optimizing reaction conditions to minimize waste and energy consumption while maintaining high yields. For example, catalytic processes that employ transition metals have been employed to facilitate selective transformations on the aromatic ring. These innovations align with global efforts to promote eco-friendly chemical synthesis practices.
The biological activity of derivatives derived from 3,5-Dichloro-2-fluorobenzonitrile has been further explored through computational modeling and high-throughput screening techniques. These approaches have enabled researchers to identify novel lead compounds with improved pharmacological profiles. The combination of experimental synthesis and computational studies has accelerated the discovery process significantly.
In conclusion, 3,5-Dichloro-2-fluorobenzonitrile (CAS No. 1806349-85-8) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable intermediate for constructing biologically active molecules. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to remain at the forefront of chemical innovation.
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